Braco-19 - 351351-75-2

Braco-19

Catalog Number: EVT-263740
CAS Number: 351351-75-2
Molecular Formula: C35H43N7O2
Molecular Weight: 593.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Braco-19 is a synthetic, small-molecule G-quadruplex stabilizing ligand that exhibits high affinity and selectivity for G-quadruplex DNA structures over duplex DNA. [] It is a trisubstituted acridine derivative, specifically N,N'-(9-{[4-(dimethylamino)phenyl]amino}acridine-3,6-diyl)bis(3-pyrrolidin-1-ylpropanamide). [] Braco-19 has emerged as a valuable tool in scientific research for investigating the biological roles of G-quadruplexes and exploring their potential as therapeutic targets for various diseases, particularly cancer. [, , , , , , , , , , , , ]

Future Directions
  • Development of more potent and selective G-quadruplex ligands: Structure-activity relationship studies are crucial for optimizing the pharmacological properties of Braco-19 analogs to enhance their potency, selectivity, and pharmacokinetic profiles. [, ]
  • Identification of novel G-quadruplex targets: Genome-wide analyses and functional studies can reveal new G-quadruplex targets in various diseases, expanding the therapeutic potential of G-quadruplex ligands. [, , ]
  • Understanding the mechanisms of G-quadruplex-mediated gene regulation: Investigating how Braco-19 binding to G-quadruplexes in gene promoters influences the recruitment of transcription factors and the assembly of transcriptional machinery. [, , , , , , ]
  • Exploring the interplay between G-quadruplexes and other DNA structures: Investigating how G-quadruplexes interact with other DNA structures, such as i-motifs and hairpins, and how these interactions contribute to gene regulation and other cellular processes. [, ]
  • Developing novel therapeutic strategies that combine G-quadruplex ligands with other agents: Combining Braco-19 or its analogs with conventional chemotherapeutics, targeted therapies, or immunotherapies may enhance their efficacy and overcome drug resistance in cancer treatment. [, , , ]
Source and Classification

Braco-19 was developed as part of a series of compounds aimed at targeting telomerase, an enzyme often upregulated in cancer cells. The compound's classification falls under the category of telomerase inhibitors and G-quadruplex stabilizers. Its primary mechanism involves binding to G-quadruplex structures formed by telomeric DNA, thereby preventing the enzyme from elongating telomeres and promoting tumor growth .

Synthesis Analysis

The synthesis of Braco-19 involves several key steps that leverage established synthetic routes for acridine derivatives.

  1. Starting Materials: The synthesis typically begins with commercially available acridine derivatives.
  2. Substitution Reactions: The introduction of functional groups at the 3, 6, and 9 positions of the acridine core is achieved through electrophilic substitution reactions. The specific conditions (such as temperature and solvent) can vary depending on the desired yield and purity.
  3. Purification: Post-synthesis, the compound is purified using techniques like recrystallization or chromatography to isolate Braco-19 from unreacted materials and by-products.

The synthesis process has been optimized to ensure high yields while maintaining the compound's potency against telomerase .

Molecular Structure Analysis

Braco-19 features a tricyclic acridine structure that allows for effective intercalation into DNA structures. Key structural details include:

  • Molecular Formula: C₁₄H₁₁N₃
  • Molecular Weight: Approximately 223.26 g/mol
  • Functional Groups: The presence of nitrogen atoms in the acridine ring system contributes to its ability to form hydrogen bonds with DNA.

The compound's ability to stabilize G-quadruplex structures is attributed to its planar aromatic system, which facilitates π-stacking interactions with nucleobases .

Chemical Reactions Analysis

Braco-19 primarily engages in non-covalent interactions with nucleic acids, specifically targeting G-quadruplex formations. Key reactions include:

  1. Binding to G-Quadruplexes: Braco-19 binds to G-quadruplex DNA through π-stacking and hydrogen bonding, stabilizing these structures.
  2. Inhibition of Telomerase Activity: By binding to the telomeric G-quadruplexes, Braco-19 inhibits the catalytic activity of human telomerase reverse transcriptase (hTERT), leading to reduced telomere elongation.
  3. Induction of Cellular Senescence: Prolonged exposure to Braco-19 results in cellular senescence characterized by increased expression of senescence-associated markers .
Mechanism of Action

The mechanism by which Braco-19 exerts its anticancer effects involves several steps:

  1. G-Quadruplex Stabilization: Upon binding to G-quadruplex DNA, Braco-19 stabilizes these structures, preventing their resolution during replication.
  2. Telomerase Displacement: The stabilization of G-quadruplexes leads to the displacement of hTERT from telomeres, inhibiting its function.
  3. Telomere Shortening and Senescence: As a result of inhibited telomerase activity, telomeres progressively shorten, triggering cellular senescence or apoptosis in cancer cells .

This multi-faceted mechanism highlights Braco-19's potential as a therapeutic agent against tumors characterized by high telomerase activity.

Physical and Chemical Properties Analysis

Braco-19 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Spectroscopic Properties: UV-visible spectroscopy indicates characteristic absorption peaks due to its aromatic structure.

These properties are crucial for formulating Braco-19 into viable therapeutic agents .

Applications

Braco-19's primary applications lie within the realm of cancer therapeutics:

  1. Anticancer Therapy: Due to its ability to inhibit telomerase activity and induce senescence in tumor cells, Braco-19 is being explored as a treatment for various cancers, including glioblastoma and cervical carcinoma.
  2. Research Tool: It serves as a valuable tool in molecular biology for studying telomere dynamics and G-quadruplex biology.
  3. Drug Development: Ongoing research aims to develop analogs of Braco-19 with improved efficacy and selectivity against cancer cells while minimizing cytotoxicity towards normal cells .
Introduction to Braco-19 as a G-Quadruplex-Targeted Therapeutic Agent

Braco-19 (N,N'-(9-(4-(Dimethylamino)phenylamino)acridine-3,6-diyl)bis(3-(pyrrolidin-1-yl)propanamide) hydrochloride) represents a rationally designed small molecule targeting non-canonical nucleic acid secondary structures. As a trisubstituted acridine derivative, it specifically stabilizes G-quadruplex (G4) DNA conformations – four-stranded structures formed by guanine-rich sequences through Hoogsteen hydrogen bonding. These structures are overrepresented in oncogene promoters and telomeric regions, making them attractive therapeutic targets in oncology and virology. Braco-19 emerged from systematic drug design efforts to exploit the distinctive structural features of G-quadruplexes compared to duplex DNA, offering a novel mechanism for selective interference with pathological cellular processes [3] [7].

Historical Development and Rational Design of Braco-19

Braco-19 was developed through computer-aided molecular modeling based on the structural requirements of parallel-stranded telomeric G-quadruplexes. Researchers engineered its molecular architecture to optimize stacking interactions with G-quartets while incorporating side chains to engage with quadruplex grooves:

  • Core structure: A planar acridine ring provides extensive π-π stacking with G-tetrads
  • Cationic side chains: Two protonated tertiary amine groups (3-(pyrrolidin-1-yl)propanamide) enhance electrostatic interactions with the anionic DNA backbone
  • Auxiliary moiety: The 4-(dimethylamino)phenylamino group at position 9 extends stacking interactions and contributes to binding selectivity

This design strategy specifically targeted the topological constraints of human telomeric G-quadruplexes, particularly the parallel conformation observed in crystallographic studies. The structure-activity relationship optimization focused on achieving high-affinity binding (Kd in the nanomolar range) while minimizing duplex DNA intercalation. Surface plasmon resonance studies confirmed Braco-19's high-affinity binding to telomeric G-quadruplexes (KD ~10-8 M) with significantly weaker binding to duplex DNA or single-stranded structures [3] [6] [7].

Table 1: Evolution of G-Quadruplex Ligands Leading to Braco-19

Ligand GenerationRepresentative CompoundsKey LimitationsBraco-19 Improvements
First-generationTMPyP4, PorphyrinsLow selectivity, duplex DNA bindingEnhanced G4 specificity
Second-generationTelomestatin, Natural ProductsSynthetic complexity, poor bioavailabilitySynthetic accessibility
Acridine-basedMono- and di-substituted acridinesModerate potencyOptimized trisubstituted design for enhanced stacking and groove interactions

Role in Telomere Biology and Telomerase Inhibition Strategies

Braco-19 exerts dual mechanisms in telomere biology by interfering with both the catalytic and capping functions of telomerase. The compound stabilizes G-quadruplex structures in the single-stranded 3' telomeric overhang, creating a structural impediment to telomerase access:

  • Telomerase Inhibition: By locking the telomeric DNA in G-quadruplex conformations, Braco-19 prevents telomerase from catalyzing telomeric DNA synthesis. TRAP (Telomeric Repeat Amplification Protocol) assays demonstrated dose-dependent telomerase suppression in glioma cells (U87, U251) with near-complete inhibition at 5μM concentrations after 72 hours. Time-course studies revealed maximal inhibition occurring by day 9 of continuous exposure [1] [2].

  • Telomere Uncapping: Beyond inhibiting elongation, Braco-19 disrupts the telomere-protective Shelterin complex. This induces:

  • Telomere dysfunction-induced foci (TIFs): Co-localization of DNA damage markers (γ-H2AX, 53BP1) with telomeric protein TRF1 in 65% of treated glioblastoma cells
  • Displacement of telomerase: Translocation of human telomerase reverse transcriptase (hTERT) from nucleus to cytoplasm, where it colocalizes with ubiquitin
  • Morphological aberrations: Anaphase bridges, telomere fusions, and atypical mitoses indicative of telomere dysfunction

In UXF1138L uterine carcinoma xenograft models (tumors with critically short telomeres: 2.7kb), chronic administration (2mg/kg/day i.p.) produced 96% growth inhibition compared to controls and induced partial regressions. Immunohistochemical analysis of treated xenografts confirmed loss of nuclear hTERT expression, validating the compound's mechanism of action [1] [2] [6].

Table 2: Cellular Consequences of Braco-19-Induced Telomere Targeting

Biological ProcessEffect of Braco-19TimeframeFunctional Outcome
Telomerase CatalysisInhibition of telomeric DNA synthesisImmediate (hours)Blocked telomere elongation
Telomere CappingShelterin complex displacementIntermediate (days)DNA damage response activation
Cell ProliferationSenescence/apoptosis inductionShort-term (15 days in vitro)Growth arrest and cell death
Telomere LengthProgressive shortening (~0.4kb)Sustained exposureCritical telomere attrition

Braco-19 in the Context of G-Quadruplex Ligand Classification

Braco-19 belongs to the trisubstituted acridine class of G-quadruplex ligands, distinguished by its specific structural and functional properties:

  • Topology Preference: Molecular dynamics simulations (27.5 μs total) revealed Braco-19 binds most stably to parallel G-quadruplex topologies (MM-GBSA binding energy: -43.2 kcal/mol) compared to hybrid (-38.7 kcal/mol) or antiparallel (-36.1 kcal/mol) forms. This preference aligns with its rational design based on parallel scaffolds. The compound induces a population shift toward parallel conformations when binding polymorphic G-quadruplex sequences [3].

  • Binding Mode Specificity: Braco-19 primarily utilizes end-stacking interactions on external G-quartets, with its cationic side chains extending into adjacent grooves. This contrasts with groove-binding modes observed for some distamycin derivatives or intercalation preferences of porphyrin-based ligands. Base flipping events enhance binding through induced-fit mechanisms that optimize contact surfaces [3].

  • Selectivity Profile: While designed for telomeric G4 structures, Braco-19 demonstrates measurable binding to promoter G-quadruplexes (e.g., MYC promoter, KD ~10-8 M) and viral G-quadruplexes. However, its moderate duplex DNA affinity (groove binding with MM-GBSA energy: -40.5 kcal/mol) remains a pharmacokinetic challenge, contributing to off-target effects that limit therapeutic index. This distinguishes it from highly selective ligands like PhenDC3 or quarfloxin (CX-3552) that show minimal duplex interaction [3] [5] [7].

Properties

CAS Number

351351-75-2

Product Name

Braco-19

IUPAC Name

N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide

Molecular Formula

C35H43N7O2

Molecular Weight

593.8 g/mol

InChI

InChI=1S/C35H43N7O2/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39)

InChI Key

RKPYSYRMIXRZJT-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6

Solubility

Soluble in DMSO

Synonyms

9-(4-(N,N-dimethylamino)phenylamino)-3,6-bis(3-pyrrolodinopropionamido) acridine
BRACO-19
BRACO19

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.